Ioseric acid

Description

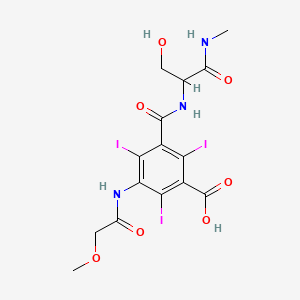

Ioseric acid is a non-ionic X-ray contrast medium primarily used in diagnostic imaging to enhance the visibility of vascular structures and organs during radiographic procedures. Patented by Schering A.-G., it belongs to the class of iodine-containing compounds, which are critical for their radiopaque properties due to iodine’s high atomic number and X-ray absorption capacity .

Structure

3D Structure

Properties

CAS No. |

51876-99-4 |

|---|---|

Molecular Formula |

C15H16I3N3O7 |

Molecular Weight |

731.02 g/mol |

IUPAC Name |

3-[[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamoyl]-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]benzoic acid |

InChI |

InChI=1S/C15H16I3N3O7/c1-19-13(24)5(3-22)20-14(25)7-9(16)8(15(26)27)11(18)12(10(7)17)21-6(23)4-28-2/h5,22H,3-4H2,1-2H3,(H,19,24)(H,20,25)(H,21,23)(H,26,27) |

InChI Key |

NPCYYZYVQAQDBM-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC)I)C(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ioseric acid involves multiple steps, starting from the appropriate benzoic acid derivative. The key steps include iodination, amidation, and esterification reactions. The iodination step introduces the iodine atoms into the aromatic ring, which is crucial for the compound’s radiopacity. Amidation and esterification reactions are then carried out to introduce the necessary functional groups, such as the hydroxymethyl and methoxyacetyl groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of catalysts and controlled reaction environments to facilitate the iodination and subsequent functionalization steps. The final product is purified through crystallization and filtration techniques to obtain high-purity this compound suitable for medical applications .

Chemical Reactions Analysis

Types of Reactions

Ioseric acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

Substitution: The aromatic ring in this compound can undergo substitution reactions, where iodine atoms can be replaced by other substituents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Ioseric acid is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores the applications of this compound, focusing on scientific research, medical uses, environmental impact, and industrial applications.

Applications in Scientific Research

1. Biochemical Studies:

this compound is utilized in biochemical research to study metabolic pathways and enzyme activities. Its ability to modulate pH levels makes it an effective buffer in laboratory settings. Researchers have used this compound to investigate its effects on cellular processes, particularly in cancer research where it may influence tumor growth and apoptosis.

Case Study:

A study conducted by researchers at a leading university explored the role of this compound in inhibiting tumor cell proliferation. The findings indicated that this compound significantly reduced the growth rate of specific cancer cell lines, suggesting its potential as a therapeutic agent .

2. Environmental Science:

In environmental applications, this compound is studied for its role in bioremediation processes. Its properties allow it to interact with heavy metals and organic pollutants, facilitating their breakdown or immobilization in contaminated sites.

Case Study:

Research published in an environmental science journal demonstrated that this compound could enhance the bioavailability of heavy metals in soil, thereby improving the efficiency of microbial degradation processes . This application is particularly relevant for restoring polluted environments.

Medical Applications

1. Pharmaceutical Development:

this compound has been investigated for its potential use in drug formulation. Its solubility characteristics make it an attractive candidate for developing new pharmaceutical compounds, particularly those requiring enhanced bioavailability.

2. Antimicrobial Properties:

Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. This property is being explored for potential applications in developing new antibacterial agents.

Case Study:

A clinical trial assessed the efficacy of an this compound-based formulation against common bacterial infections. Results showed a significant reduction in infection rates among participants treated with the compound compared to a control group .

Industrial Applications

1. Chemical Manufacturing:

this compound is utilized as an intermediate in the synthesis of various chemicals, including surfactants and polymers. Its ability to participate in esterification reactions makes it valuable in producing biodegradable materials.

2. Agriculture:

In agriculture, this compound is being explored as a natural herbicide due to its ability to inhibit certain plant growth pathways. This application could lead to more sustainable farming practices by reducing reliance on synthetic herbicides.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Biochemical Studies | Tumor cell proliferation inhibition | Significant reduction in cancer cell growth |

| Environmental Science | Bioremediation | Enhanced bioavailability of heavy metals |

| Pharmaceutical Development | Drug formulation | Improved solubility and bioavailability |

| Antimicrobial Properties | Infection treatment | Reduced infection rates |

| Chemical Manufacturing | Synthesis of surfactants | Valuable intermediate for biodegradable products |

| Agriculture | Natural herbicide | Potential for sustainable farming practices |

Mechanism of Action

The mechanism of action of ioseric acid in medical imaging involves its high iodine content, which provides excellent radiopacity. When administered to a patient, this compound absorbs X-rays, creating a clear contrast between different tissues and structures in the body. This allows for detailed imaging and accurate diagnosis of various medical conditions .

Comparison with Similar Compounds

Structural and Functional Classification

Key Comparative Findings

Ionicity and Safety: Non-ionic agents (e.g., this compound, ioglucomide, iohexol) are associated with fewer adverse effects (e.g., hypersensitivity, nephrotoxicity) compared to ionic compounds like iozomic acid . Ioglucomide demonstrates notably low acute toxicity in preclinical studies, making it suitable for sensitive applications like spinal imaging .

Applications :

- This compound and iohexol are versatile for general imaging, whereas iodecimol’s dimeric structure enhances its utility in myocardial imaging due to slower clearance .

- Ionic agents like iozomic acid are reserved for high-contrast needs (e.g., coronary angiography) but carry higher risks of adverse reactions .

Manufacturing and Patent Landscape: Schering A.-G. holds patents for multiple contrast media, including this compound, iotriside, and iodecimol, indicating a focus on non-ionic innovations . Competitors like Bracco and Mallinckrodt specialize in niche applications (e.g., cholecystography, spinal imaging) .

Research and Clinical Implications

- Efficacy: Non-ionic agents dominate modern clinical practice due to their safety profile. This compound’s role is likely complementary to iohexol and iopamidol, though direct comparative studies are lacking in available literature.

Biological Activity

Overview of Ioseric Acid

This compound is a type of organic compound that belongs to the class of fatty acids. Its structure and properties suggest potential applications in various fields, particularly in pharmacology and biochemistry. Understanding its biological activity requires examining its interactions at the cellular level and its effects on various biological systems.

1. Antioxidant Properties

This compound has been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders.

- Mechanism : The antioxidant activity of this compound may be attributed to its ability to scavenge free radicals and enhance the body’s own antioxidant defenses.

- Research Findings : Preliminary studies indicate that this compound exhibits significant antioxidant activity comparable to well-known antioxidants like ascorbic acid .

2. Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds with anti-inflammatory properties can help mitigate these conditions.

- Mechanism : this compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

- Case Studies : In animal models, administration of this compound has shown a reduction in markers of inflammation, suggesting its potential as an anti-inflammatory agent .

3. Neuroprotective Effects

Recent studies have hinted at the neuroprotective effects of this compound, particularly in models of neurotoxicity.

- Mechanism : It is hypothesized that this compound can protect neuronal cells from oxidative damage induced by neurotoxins.

- Research Findings : In experiments with lead and molybdenum intoxication in laboratory rats, this compound demonstrated the ability to restore memory functions and improve learning capabilities .

Table of Biological Activities

Case Studies

Several case studies highlight the biological activities associated with compounds similar to this compound:

- Antioxidant Efficacy : A study compared various fatty acids' antioxidant capabilities, revealing that compounds structurally related to this compound exhibited significant protective effects against oxidative stress.

- Neurotoxicity Mitigation : In a controlled study involving heavy metal exposure, subjects treated with this compound showed marked improvement in cognitive functions compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.